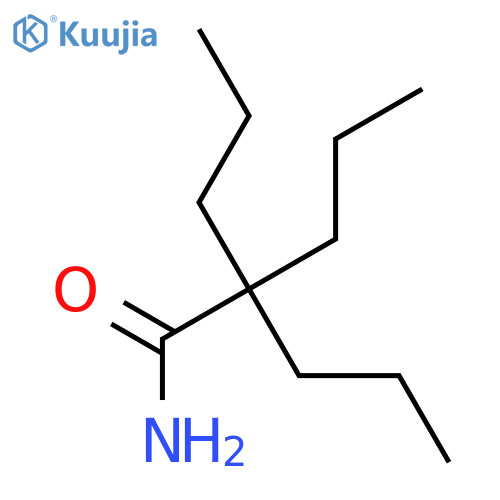Cas no 52061-73-1 (2,2-Dipropylvaleramide)
2,2-ジプロピルバレラミドは、有機合成中間体として重要な化合物です。分子式C11H23NOで表され、プロピル基が特徴的な構造を持ちます。高い化学的安定性と適度な極性を併せ持ち、医薬品や農薬の合成において有用な中間体として機能します。特に、カルボン酸誘導体との反応性に優れ、アミド結合形成反応において高い収率を達成できる点が特長です。溶媒への溶解性が良好で、有機溶媒中での取り扱いが容易です。また、純度管理が比較的簡便であり、工業的製造プロセスへの適応性にも優れています。

2,2-Dipropylvaleramide structure
商品名:2,2-Dipropylvaleramide
2,2-Dipropylvaleramide 化学的及び物理的性質
名前と識別子
-
- Pentanamide,2,2-dipropyl-
- 2,2-Dipropylvaleramide
- 2,2-dipropylpentanamide
- Pentanamide,2,2-dipropyl
- Valdipromida
- Valdipromida [INN-Spanish]
- Valdipromide
- Valdipromidum
- Valdipromidum [INN-Latin]
- Pentanamide, 2,2-dipropyl-
- EINECS 257-630-6
- tripropylacetamide
- UNII-8JAK753213
- 2,2-Dipropylpentanamide; Valproic Acid Imp. G (EP); Valproic Acid Impurity G
- Valdipromide [INN]
- VALPROIC ACID IMPURITY G [EP IMPURITY]
- 52061-73-1
- CHEMBL2107651
- ACBLZFZDCOGNHD-UHFFFAOYSA-N
- tri-n-propylacetamide
- SCHEMBL2110001
- DTXSID30200036
- AKOS006272842
- 8JAK753213
- Q27270634
- NS00032413
- Valproic Acid Imp. G (EP): 2,2-Dipropylpentanamide
- DB-312990
- Valdipromidum (INN-Latin)
- Valdipromida (INN-Spanish)
- G69738
- VALPROIC ACID IMPURITY G (EP IMPURITY)
- DTXCID30122527
-
- インチ: InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13)
- InChIKey: ACBLZFZDCOGNHD-UHFFFAOYSA-N
- ほほえんだ: CCCC(CCC)(CCC)C(=O)N
計算された属性
- せいみつぶんしりょう: 185.17800
- どういたいしつりょう: 185.177964
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 0.878
- ゆうかいてん: NA
- ふってん: 307.9°C at 760 mmHg
- フラッシュポイント: 140°C
- 屈折率: 1.448
- PSA: 43.09000
- LogP: 3.55870
2,2-Dipropylvaleramide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-Dipropylvaleramide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,2-Dipropylvaleramide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D492445-25mg |
2,2-Dipropylvaleramide |
52061-73-1 | 25mg |
$207.00 | 2023-05-18 | ||
| TRC | D492445-250mg |
2,2-Dipropylvaleramide |
52061-73-1 | 250mg |
$ 1800.00 | 2023-09-07 |
2,2-Dipropylvaleramide 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
52061-73-1 (2,2-Dipropylvaleramide) 関連製品
- 1759-55-3(2,2-Dimethylcyclopropanecarboxamide)
- 2430-27-5(Valpromide)
- 1503-98-6(Cyclobutanecarboxamide)
- 5511-18-2(1-Adamantanecarboxamide)
- 4171-13-5(Valnoctamide)
- 1122-56-1(Cyclohexanecarboxamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
